4-O-Demethylbarbatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Demethylbarbatic acid is a naturally occurring compound found in lichens. It belongs to the class of depsides, which are secondary metabolites produced by lichens. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and aromatic rings, making it a complex and interesting molecule for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylbarbatic acid typically involves the use of polyketide synthases (PKS) in lichens. These enzymes facilitate the formation of the depside structure through a series of condensation reactions. The synthetic route often includes the co-expression of specific genes such as Atr1, Atr2, and Atr3, which yield intermediates like proatranorins and shunt products like baeomycesic acid .
Industrial Production Methods: Industrial production of this compound is challenging due to the slow growth rate of lichens and the difficulty in reconstituting their ecosystem under controlled conditions. advancements in heterologous expression and genomic studies are paving the way for more efficient production methods .
Chemical Reactions Analysis
Types of Reactions: 4-O-Demethylbarbatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
4-O-Demethylbarbatic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the biosynthesis of depsides and other secondary metabolites in lichens.
Biology: The compound is studied for its role in the symbiotic relationship between lichens and their photobionts.
Medicine: Research has shown that this compound possesses antimicrobial and antioxidant properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of natural dyes and as a bioindicator for environmental monitoring
Mechanism of Action
The mechanism of action of 4-O-Demethylbarbatic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of microbial growth and the scavenging of free radicals. The hydroxyl groups in its structure play a crucial role in these interactions by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
4-O-Demethylbarbatic acid is unique among depsides due to its specific structure and biological activities. Similar compounds include:
Lecanoric acid: Another depside with similar biosynthetic pathways but different biological activities.
Proatranorin: An intermediate in the biosynthesis of this compound with distinct chemical properties.
Baeomycesic acid: A shunt product formed during the synthesis of this compound, exhibiting different reactivity and applications
Properties
CAS No. |
20372-89-8 |
---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) |
InChI Key |
COUKTHZXLGYKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.